N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide is an organic compound that belongs to the bipyridine family Bipyridines are heteroaromatic compounds consisting of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide typically involves the coupling of 2,4’-bipyridine with a phenoxypropanamide derivative. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of 2,4’-bipyridine with a halogenated phenoxypropanamide in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative of 2,4’-bipyridine and a halogenated phenoxypropanamide.
Negishi Coupling: This method involves the reaction of a zinc derivative of 2,4’-bipyridine with a halogenated phenoxypropanamide.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. Microwave irradiation can be used to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bipyridine rings, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide involves its interaction with molecular targets such as DNA and proteins. The bipyridine moiety can intercalate into DNA, disrupting its structure and function . Additionally, the compound can bind to proteins, affecting their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in the treatment of congestive heart failure.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in photodynamic therapy and as a ligand in coordination chemistry.
Properties
IUPAC Name |
2-phenoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15(25-18-5-3-2-4-6-18)20(24)23-14-16-7-12-22-19(13-16)17-8-10-21-11-9-17/h2-13,15H,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZDTXUYAXGCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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